molecular formula C13H16N6S B6460104 2-(methylsulfanyl)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2548979-70-8

2-(methylsulfanyl)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B6460104
CAS No.: 2548979-70-8
M. Wt: 288.37 g/mol
InChI Key: MNZZPNDQZNVFQZ-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methylsulfanyl group and a pyrimidin-2-yl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: Starting with a suitable pyrimidine precursor, such as 2-chloropyrimidine, the core structure is formed through nucleophilic substitution reactions.

    Introduction of the piperazine moiety: The pyrimidine core is then reacted with 1-(2-pyrimidinyl)piperazine under appropriate conditions, such as in the presence of a base like potassium carbonate, to introduce the piperazine group.

    Addition of the methylsulfanyl group: Finally, the methylsulfanyl group is introduced via a thiolation reaction, using reagents like methylthiol or dimethyl disulfide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under specific conditions, such as using lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Potassium carbonate, sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-(methylsulfanyl)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The specific pathways involved depend on the biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

    2-(methylsulfanyl)-4-(pyrimidin-2-yl)pyrimidine: Lacks the piperazine moiety.

    4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine: Lacks the methylsulfanyl group.

    2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine: Lacks the pyrimidin-2-yl substitution on the piperazine ring.

Uniqueness

2-(methylsulfanyl)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the methylsulfanyl group and the pyrimidin-2-yl piperazine moiety allows for diverse interactions and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

2-methylsulfanyl-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6S/c1-20-13-16-6-3-11(17-13)18-7-9-19(10-8-18)12-14-4-2-5-15-12/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZZPNDQZNVFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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